molecular formula C16H15N3O2S2 B14799133 (2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B14799133
M. Wt: 345.4 g/mol
InChI Key: UQRWCMKTZSKGJW-CMDGGOBGSA-N
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Description

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a phenyl ring, a carbonothioyl group, and a thienyl ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acetylation of 4-aminophenylamine to form 4-(acetylamino)phenylamine. This intermediate is then reacted with carbon disulfide and a suitable base to introduce the carbonothioyl group. Finally, the thienylacrylamide moiety is introduced through a coupling reaction with 3-(2-thienyl)acrylic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylamino and thienyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases, leading to increased acetylation of histones and altered gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-[(4-acetamidophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C16H15N3O2S2/c1-11(20)17-12-4-6-13(7-5-12)18-16(22)19-15(21)9-8-14-3-2-10-23-14/h2-10H,1H3,(H,17,20)(H2,18,19,21,22)/b9-8+

InChI Key

UQRWCMKTZSKGJW-CMDGGOBGSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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